3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid
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Overview
Description
3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Coumarin derivatives, a class of compounds to which this molecule belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interaction with dna .
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections .
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives can vary widely depending on their chemical structure .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of coumarin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the propyl and methyl groups. The final step involves the formation of the propanamido and propanoic acid functionalities. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
- 3,4,7-trimethyl-5-(3-oxobutan-2-yl)oxy-2H-chromen-2-one
- 4-ethyl-7-(3-oxobutan-2-yl)oxy-2H-chromen-2-one
Uniqueness
3-(2-((7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy)propanamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-4-5-13-10-17(23)26-15-9-11(2)8-14(18(13)15)25-12(3)19(24)20-7-6-16(21)22/h8-10,12H,4-7H2,1-3H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPXILCTWDXPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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